1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide
Overview
Description
“1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide” is a compound with the CAS Number: 1019625-49-0 . It has a molecular weight of 233.31 . The IUPAC name for this compound is 1-[4-(aminomethyl)phenyl]-3-piperidinecarboxamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H19N3O/c14-8-10-3-5-12(6-4-10)16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7-9,14H2,(H2,15,17) . This code provides a specific description of the molecule’s structure.Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
Research has identified piperidine-4-yl-aminopyrimidine derivatives, including analogs with the 3-carboxamide moiety, as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. These compounds demonstrate significant effectiveness against both wild-type HIV-1 and a range of NNRTI-resistant mutant viruses, offering a pathway for the development of new therapies for HIV/AIDS (Tang et al., 2010).
Inhibitors of Soluble Epoxide Hydrolase
Another study discovered 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase (sEH), identified from high throughput screening. These inhibitors, particularly the compound identified as a tool for in vivo investigations, exhibit robust effects on a serum biomarker related to linoleic acid's epoxide, indicating potential applications in studying disease models (Thalji et al., 2013).
Anti-Angiogenic and DNA Cleavage Activities
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. The presence of specific substituents may determine their efficacy, indicating a role in developing cancer therapies by targeting angiogenesis and DNA integrity (Kambappa et al., 2017).
CCR5 Antagonists for HIV-1
Research into piperidine-4-carboxamide CCR5 antagonists has led to the development of compounds with potent anti-HIV-1 activity, exemplified by TAK-220. This compound inhibits the replication of CCR5-using HIV-1 clinical isolates in human peripheral blood mononuclear cells and demonstrates good pharmacokinetic profiles, highlighting its potential as a clinical candidate for HIV-1 therapy (Imamura et al., 2006).
PARP Inhibitors for BRCA-1 and -2 Mutant Tumors
A series of 2-phenyl-2H-indazole-7-carboxamides have been developed as poly(ADP-ribose)polymerase (PARP) inhibitors. These compounds display antiproliferation activities against cancer cells deficient in BRCA-1 and BRCA-2, with high selectivity over proficient cells. This work highlights the role of such inhibitors in treating cancers linked to BRCA mutations (Jones et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]piperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-8-10-3-5-12(6-4-10)16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7-9,14H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLTVQZZOODNAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)CN)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301222890 | |
Record name | 3-Piperidinecarboxamide, 1-[4-(aminomethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301222890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019625-49-0 | |
Record name | 3-Piperidinecarboxamide, 1-[4-(aminomethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019625-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxamide, 1-[4-(aminomethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301222890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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